- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugsACS Medicinal Chemistry Letters, 2020, 11(5), 846-851,
Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

89226-13-1 structure
Nom du produit:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
Numéro CAS:89226-13-1
Le MF:C7H14N2O2S
Mégawatts:190.263260364532
MDL:MFCD09025922
CID:711426
PubChem ID:5324304
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl (2-amino-2-thioxoethyl)carbamate
- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- tert-butyl 2-amino-2-thioxoethylcarbamate
- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
- tert-Butyl N-(carbamothioylmethyl)carbamate
- Boc-Gly-CSNH2
- Boc-thioglycinamide
- N-Boc-glycine thioamide
- N-Boc-glycinthioamide
- N-t-butoxycarbonylaminothioacetamide
- AGBIUUFZUPNDTM-UHFFFAOYSA-N
- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- N-tert-Butoxycarbonylglycinethioamide
- SBB091163
- KM2802
- (tert
- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)
- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
- 2-(tert-Butylcarbamoyl)thioacetamide
- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester
- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10
- DTXSID30415901
- 89226-13-1
- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester
- SCHEMBL1000974
- tert-butyl(2-amino-2-thioxoethyl)carbamate
- SY173669
- DB-078327
- AKOS010592380
- (tert-butoxycarbonyl-amino)acetothioamide
- tert-Butyl 2-amino-2-thioxoethylcarbamate #
- FS-4542
- (N-t-butoxycarbonylamino) acetothioamide
- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane
- EN300-53880
- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate
- 2-(Boc-amino)ethanethioamide
- MFCD09025922
- thiocarbamoylmethyl-carbamic acid tert-butyl ester
- 2-(N-t-butoxycarbonylamino)thioacetamide
- CS-0092582
- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
- F8889-9285
- (tert-butoxycarbonylamino)acetothioamide
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
-
- MDL: MFCD09025922
- Piscine à noyau: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
- La clé Inchi: AGBIUUFZUPNDTM-UHFFFAOYSA-N
- Sourire: O=C(NCC(N)=S)OC(C)(C)C
Propriétés calculées
- Qualité précise: 190.07800
- Masse isotopique unique: 190.07759887g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 4
- Complexité: 186
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 96.4
- Le xlogp3: 0.5
Propriétés expérimentales
- Point de fusion: 129 °C
- Le PSA: 96.44000
- Le LogP: 1.88840
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Informations de sécurité
- Numéro de transport des marchandises dangereuses:2811
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Données douanières
- Code HS:2930909090
- Données douanières:
Code douanier chinois:
2930909090Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB226484-5 g |
tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; . |
89226-13-1 | 90% | 5 g |
€246.00 | 2023-07-20 | |
TRC | B699355-1000mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 1g |
$ 110.00 | 2023-04-18 | ||
Enamine | EN300-53880-0.5g |
tert-butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 95% | 0.5g |
$39.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-50mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 50mg |
152.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 1g |
1081.0CNY | 2021-08-04 | |
Apollo Scientific | OR909672-1g |
tert-Butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 98% | 1g |
£20.00 | 2025-02-20 | |
Apollo Scientific | OR909672-5g |
tert-Butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 98% | 5g |
£90.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-200mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 200mg |
302.0CNY | 2021-08-04 | |
ChemScence | CS-0092582-100mg |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | ≥97.0% | 100mg |
$49.0 | 2021-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163222-5g |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | 98% | 5g |
¥1405.00 | 2024-04-26 |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 15 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Référence
- Total synthesis of (+)-nostocyclamideJournal of the Chemical Society, 1998, (3), 601-607,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Référence
- Total synthesis of (+)-nostocyclamideSynlett, 1996, (12), 1171-1172,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Triethylamine , Isobutyl chloroformate , Ammonium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
Référence
- Total synthesis of largazoleSynlett, 2008, (15), 2379-2383,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; rt
Référence
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analoguesJournal of Organic Chemistry, 2012, 77(23), 10596-10616,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Lithium , Hydrogen sulfide Solvents: Ethanol
Référence
- Poly(dipeptamidinium) salts: definition and methods of preparationHelvetica Chimica Acta, 1986, 69(5), 1224-62,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Référence
- Total Synthesis of Microcin B17 via a Fragment Condensation ApproachOrganic Letters, 2011, 13(4), 680-683,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt
Référence
- Total synthesis of the post-translationally modified polyazole peptide antibiotic GoadsporinAngewandte Chemie, 2017, 56(11), 3069-3073,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; 4 h, rt
Référence
- Concise total synthesis of largazoleJournal of Asian Natural Products Research, 2010, 12(11-12), 940-949,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt
Référence
- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefinationChemical Communications (Cambridge, 2022, 58(31), 4861-4864,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; rt
Référence
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogsHeterocyclic Letters, 2013, 3(4), 415-426,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane
Référence
- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimeticsAngewandte Chemie, 1996, 35, 1503-1506,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Diethylamine , Hydrogen sulfide Solvents: Dimethylformamide
Référence
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residuesTetrahedron, 1988, 44(18), 5833-43,
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Littérature connexe
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Pureté:99%
Quantité:25g
Prix ($):362.0